molecular formula C8H5Cl2NS B12976977 2,3-Dichloro-5-methylthieno[3,2-b]pyridine CAS No. 170861-46-8

2,3-Dichloro-5-methylthieno[3,2-b]pyridine

Cat. No.: B12976977
CAS No.: 170861-46-8
M. Wt: 218.10 g/mol
InChI Key: CPOSPVWFQIHHLB-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylthieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by the presence of chlorine atoms at the 2 and 3 positions, and a methyl group at the 5 position on the thieno[3,2-b]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur and phosphorus pentachloride to form the thieno[3,2-b]pyridine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2,3-Dichloro-5-methylthieno[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-5-methylthieno[3,2-b]pyridine is unique due to the combination of chlorine atoms and a methyl group on the thieno[3,2-b]pyridine ring.

Properties

CAS No.

170861-46-8

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

2,3-dichloro-5-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3

InChI Key

CPOSPVWFQIHHLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)SC(=C2Cl)Cl

Origin of Product

United States

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